1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine
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Overview
Description
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring, a morpholine sulfonyl group, and a phenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and sulfonation reactions. One common synthetic route involves the following steps:
Electrophilic Aromatic Substitution: Introduction of the chloro group onto the phenyl ring using chlorination reagents such as chlorine gas or thionyl chloride.
Nucleophilic Substitution: Reaction of the chloro-substituted phenyl ring with a phenoxy group, often facilitated by a base such as sodium hydroxide.
Sulfonation: Introduction of the morpholine sulfonyl group using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group back to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Replacement of the chloro group with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium hydroxide, sodium methoxide.
Major Products
Oxidation: Formation of nitro-substituted derivatives.
Reduction: Regeneration of the amine group.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine can be compared with other similar compounds, such as:
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}propanamine: Similar structure but with a propyl group instead of a methanamine group.
Properties
CAS No. |
823780-80-9 |
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Molecular Formula |
C17H19ClN2O4S |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
[2-chloro-6-(4-morpholin-4-ylsulfonylphenoxy)phenyl]methanamine |
InChI |
InChI=1S/C17H19ClN2O4S/c18-16-2-1-3-17(15(16)12-19)24-13-4-6-14(7-5-13)25(21,22)20-8-10-23-11-9-20/h1-7H,8-12,19H2 |
InChI Key |
PEVNISCVTDDGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)CN |
Origin of Product |
United States |
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